molecular formula C31H34F3N7O7S B13719862 APDye 430 Picolyl Azide

APDye 430 Picolyl Azide

Cat. No.: B13719862
M. Wt: 705.7 g/mol
InChI Key: VRMGINSYBXEZSP-UHFFFAOYSA-N
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Description

APDye 430 Picolyl Azide: is an advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site. This compound is spectrally similar to Alexa Fluor® 430 and is used extensively in various scientific applications due to its high sensitivity and reduced cell toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: APDye 430 Picolyl Azide is synthesized through a series of chemical reactions that involve the incorporation of a copper-chelating motif into the azide probe. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed to enhance the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically produced in facilities equipped with advanced analytical and bioanalytical services to maintain the quality and efficacy of the product .

Chemical Reactions Analysis

Types of Reactions: APDye 430 Picolyl Azide primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .

Common Reagents and Conditions:

Major Products: The major product formed from the CuAAC reaction involving this compound is a triazole-linked fluorescent conjugate. This product is highly stable and exhibits enhanced fluorescence properties .

Mechanism of Action

The mechanism of action of APDye 430 Picolyl Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site. This enhances the efficiency of the CuAAC reaction, resulting in faster and more biocompatible labeling. The copper-chelating motif also reduces cell toxicity, making it suitable for live-cell imaging .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: this compound is unique due to its copper-chelating motif, which significantly enhances the efficiency of the CuAAC reaction and reduces cell toxicity. This makes it superior to conventional azides for the detection of low abundance alkyne-tagged biomolecules .

Properties

Molecular Formula

C31H34F3N7O7S

Molecular Weight

705.7 g/mol

IUPAC Name

[9-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C31H34F3N7O7S/c1-30(2)15-19(18-49(45,46)47)22-12-23-24(31(32,33)34)13-29(44)48-26(23)14-25(22)41(30)11-5-3-4-6-27(42)36-10-9-28(43)39-21-8-7-20(37-16-21)17-38-40-35/h7-8,12-16H,3-6,9-11,17-18H2,1-2H3,(H,36,42)(H,39,43)(H,45,46,47)

InChI Key

VRMGINSYBXEZSP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C

Origin of Product

United States

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